molecular formula C14H19NOS B4526239 N-[2-(cyclopentylthio)ethyl]benzamide

N-[2-(cyclopentylthio)ethyl]benzamide

Cat. No.: B4526239
M. Wt: 249.37 g/mol
InChI Key: NKAKGEXYFVRDJZ-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylthio)ethyl]benzamide is a benzamide derivative characterized by a cyclopentylthioethyl group attached to the nitrogen atom of the benzamide core. The cyclopentylthioethyl moiety may influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for target binding and metabolic stability .

Properties

IUPAC Name

N-(2-cyclopentylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-14(12-6-2-1-3-7-12)15-10-11-17-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAKGEXYFVRDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares N-[2-(cyclopentylthio)ethyl]benzamide with analogous compounds:

Compound Name Substituents Molecular Weight Key Activities References
This compound Cyclopentylthioethyl group ~291.4 g/mol* Potential sigma receptor binding
Nitazoxanide 5-Nitrothiazole, acetyloxy 307.2 g/mol Antiparasitic (protozoa, helminths)
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Piperidinyl, iodo, methoxy ~445.3 g/mol Sigma receptor imaging (prostate cancer)
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Trihydroxy, hydroxyphenylethyl 316.3 g/mol Antioxidant (DPPH, TEAC assays)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole, piperidinylethylthio ~362.5 g/mol Acetylcholinesterase inhibition

*Calculated based on formula C₁₄H₁₉NOS.

Key Observations :

  • Nitazoxanide () contains a nitrothiazole group critical for antiparasitic activity, unlike the cyclopentylthioethyl group in the target compound. This difference likely reduces antiparasitic efficacy but may enhance sigma receptor affinity due to increased lipophilicity .
  • Sigma Receptor Ligands (): Compounds like [125I]PIMBA feature piperidinyl or iodinated aromatic groups, enabling high-affinity binding (Kd = 5.80 nM) to prostate cancer cells.
  • Antioxidant THHEB (): Hydroxyl groups in THHEB contribute to its DPPH radical scavenging (IC₅₀ = 22.8 μM). The absence of hydroxyl groups in this compound suggests minimal antioxidant activity but improved metabolic stability .
  • Thiadiazole-Benzamides (): The thiadiazole ring enhances acetylcholinesterase (AChE) inhibition. The cyclopentylthioethyl group in the target compound may reduce AChE affinity but improve blood-brain barrier penetration due to increased hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclopentylthio)ethyl]benzamide
Reactant of Route 2
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N-[2-(cyclopentylthio)ethyl]benzamide

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